molecular formula C12H18N2O2 B2464973 1-Butyl-3-(3-methoxyphenyl)urea CAS No. 195133-27-8

1-Butyl-3-(3-methoxyphenyl)urea

Cat. No. B2464973
Key on ui cas rn: 195133-27-8
M. Wt: 222.288
InChI Key: QYDUCQLISBYQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

A test tube was charged with CuI (10 mg, 0.05 mmol, 0.05 equiv), K3PO4 (425 mg, 2.0 mmol, 2.0 equiv), butylurea (232 mg, 2.0 mmol, 2.0 equiv), filled with argon. 3-iodoanisole (119 μL, 1.0 mmol, 1.0 equiv), N,N′-dimethylethylendiamine (11 μL, 0.10 mmol, 0.10 equiv) and dry toluene (1.0 mL) were added under argon. The test tube was sealed and the reaction mixture was stirred at 110° C. for 24 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel, eluting with diethyl ether. The filtrate was concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane:diethyl ether 1:2) provided 188 mg (85% yield) of the title compound as a light yellow oil.
Quantity
119 μL
Type
reactant
Reaction Step One
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step Two
Quantity
232 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
10 mg
Type
catalyst
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH2:9]([NH:13][C:14]([NH2:16])=[O:15])[CH2:10][CH2:11][CH3:12].I[C:18]1[CH:19]=[C:20]([O:24][CH3:25])[CH:21]=[CH:22][CH:23]=1.CNCCNC>[Cu]I.C1(C)C=CC=CC=1>[CH2:9]([NH:13][C:14]([NH:16][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=1)=[O:15])[CH2:10][CH2:11][CH3:12] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
119 μL
Type
reactant
Smiles
IC=1C=C(C=CC1)OC
Name
Quantity
11 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
K3PO4
Quantity
425 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
232 mg
Type
reactant
Smiles
C(CCC)NC(=O)N
Name
CuI
Quantity
10 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled with argon
CUSTOM
Type
CUSTOM
Details
The test tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a 0.5×1 cm pad of silica gel
WASH
Type
WASH
Details
eluting with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane:diethyl ether 1:2)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCC)NC(=O)NC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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